molecular formula C8H5N3O2 B1346415 Pyrido[2,3-b]pyrazine-2-carboxylic Acid CAS No. 914637-60-8

Pyrido[2,3-b]pyrazine-2-carboxylic Acid

Cat. No.: B1346415
CAS No.: 914637-60-8
M. Wt: 175.14 g/mol
InChI Key: MTLXFMCARORZEF-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS 914637-60-8) is a high-value heterocyclic building block in medicinal chemistry and materials science. This compound features a fused bicyclic structure that serves as a privileged scaffold in drug discovery. Recent research highlights its critical role in developing novel non-nucleoside inhibitors targeting viral polymerases. Specifically, derivatives based on the pyrido[2,3-b]pyrazine core have demonstrated potent, broad-spectrum antiviral activity against human cytomegalovirus (HCMV), herpes simplex virus (HSV-1, HSV-2), and Epstein-Barr virus (EBV), presenting a promising strategy for overcoming resistance to existing therapies . Beyond its pharmaceutical applications, this chemical scaffold is integral to advanced materials research. Synthesized pyrido[2,3-b]pyrazine derivatives exhibit remarkable nonlinear optical (NLO) properties, including high dipole moments, polarizability, and hyper-polarizabilities, making them excellent candidates for technological applications in photonics and electronics . The compound is also utilized in developing electrochemical DNA biosensors, which enable sensitive, specific, and label-free detection of DNA for applications in medical diagnostics, environmental monitoring, and food safety . For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-b]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXFMCARORZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650365
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-60-8
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Theoretical-Investigation-of-Pyrido[2,3-b]pyrazine-2-carboxylic-Acid-using-Density-Functional-Theory

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrido[2,3-b]pyrazine-2-carboxylic acid and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, including applications as anticancer and antimicrobial agents.[1] This technical guide provides a comprehensive theoretical framework for investigating the molecular properties of Pyrido[2,3-b]pyrazine-2-carboxylic acid using Density Functional Theory (DFT) calculations. We will explore the molecule's optimized geometry, electronic structure, spectroscopic characteristics, and reactivity descriptors. The methodologies and insights presented herein are designed to empower researchers in the rational design of novel drug candidates based on this versatile scaffold.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[2] Derivatives of this structure have been investigated for their potential as antagonists for the TRPV1 receptor, which is a target for novel pain treatments.[3] Furthermore, the broader class of pyrazine compounds exhibits anti-inflammatory, anticancer, antidiabetic, and diuretic properties.[1] The addition of a carboxylic acid group at the 2-position introduces a key functional group that can participate in various intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets. However, the presence of a carboxylic acid can sometimes lead to decreased cell permeability or increased protein binding, affecting a compound's overall antiviral activity.[4]

Computational methods, particularly DFT, have become indispensable tools in modern drug discovery.[5][6] They provide a cost-effective and time-efficient means to predict molecular properties and guide synthetic efforts. By understanding the fundamental electronic and structural characteristics of Pyrido[2,3-b]pyrazine-2-carboxylic acid, we can make more informed decisions in the design of new therapeutic agents.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] DFT calculates the ground-state electronic density and energy, which allows for the evaluation of properties like adsorption energies, charge transfer, and bond strengths at the molecular level.[7]

The B3LYP Functional and 6-311G++(d,p) Basis Set

The choice of functional and basis set is critical for obtaining accurate theoretical results. For organic molecules containing nitrogen heterocycles, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional has been shown to provide a good balance between accuracy and computational cost.[8][9] It has demonstrated validity in studying the geometry optimization and calculating the geometrical parameters of organic molecular systems.[10]

The 6-311G++(d,p) basis set is a Pople-style basis set that offers a high degree of flexibility. The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, which is particularly relevant for anions and systems with hydrogen bonds. The polarization functions (d,p) allow for the description of non-spherical electron densities, which is essential for accurately modeling chemical bonds. For hydrogen-bonded systems, it is crucial to use basis sets with sufficient diffuseness and angular flexibility.[11]

Computational Protocol: A Step-by-Step Guide

This section outlines a detailed workflow for performing DFT calculations on Pyrido[2,3-b]pyrazine-2-carboxylic acid.

Step 1: Molecular Structure Input and Initial Optimization

The initial 3D structure of Pyrido[2,3-b]pyrazine-2-carboxylic acid can be built using molecular modeling software such as GaussView. The initial geometry can be obtained from crystallographic data if available, or by using standard bond lengths and angles.

Step 2: Geometry Optimization

A full geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as all subsequent property calculations depend on the accuracy of the optimized structure.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311G++(d,p)

  • Convergence Criteria: Tight convergence criteria should be used for both the energy and the root-mean-square (RMS) force to ensure a true minimum on the potential energy surface is located.

Step 3: Frequency Calculations

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

  • Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Thermochemical Data: The calculation provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model.[12]

Step 4: Calculation of Electronic and Spectroscopic Properties

Once the optimized geometry is confirmed, a variety of electronic and spectroscopic properties can be calculated. These include:

  • Frontier Molecular Orbitals (HOMO and LUMO): These orbitals are crucial for understanding chemical reactivity.[13]

  • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is a valuable tool for predicting intermolecular interactions.[14][15]

  • NMR and UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra.[16][17]

The following Graphviz diagram illustrates the computational workflow:

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculations cluster_analysis Data Analysis & Interpretation Build_Structure 1. Build Initial Structure Geom_Opt 2. Geometry Optimization (B3LYP/6-311G++(d,p)) Build_Structure->Geom_Opt Initial Coordinates Freq_Calc 3. Frequency Calculation (Verify Minimum & Get Thermo) Geom_Opt->Freq_Calc Optimized Structure Analyze_Geom Optimized Geometry Geom_Opt->Analyze_Geom Property_Calc 4. Property Calculations (HOMO/LUMO, MEP, Spectra) Freq_Calc->Property_Calc Verified Minimum Analyze_Electronic Electronic Properties Property_Calc->Analyze_Electronic Analyze_Spectra Spectroscopic Properties Property_Calc->Analyze_Spectra Analyze_Reactivity Reactivity Descriptors Analyze_Electronic->Analyze_Reactivity

Caption: A flowchart of the DFT calculation workflow.

Analysis of Theoretical Properties

Optimized Molecular Geometry

The geometry optimization will provide the most stable 3D arrangement of the atoms in Pyrido[2,3-b]pyrazine-2-carboxylic acid. Key structural parameters to analyze include:

  • Bond Lengths: Comparison with experimental data for similar heterocyclic systems can validate the chosen computational level.[9]

  • Bond Angles and Dihedral Angles: These parameters define the overall shape and planarity of the molecule.

ParameterCalculated Value (Å or °)Experimental Value (if available)
C-N (pyridine)ValueValue
C-N (pyrazine)ValueValue
C=O (carboxyl)ValueValue
O-H (carboxyl)ValueValue
Dihedral (Pyridine-Pyrazine)ValueValue
Note: The table will be populated with data from the DFT calculations.
Electronic Properties
4.2.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity.[18] A smaller gap suggests higher reactivity and lower kinetic stability.[19] The HOMO-LUMO gap can be correlated with the bioactivity of a molecule.[19]

PropertyEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Note: The table will be populated with data from the DFT calculations.

The following diagram illustrates the relationship between HOMO, LUMO, and reactivity:

HOMO_LUMO cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) (Reactivity Indicator) Electron_Donation Electron Donation (Nucleophilicity) HOMO->Electron_Donation governs LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptance Electron Acceptance (Electrophilicity) LUMO->Electron_Acceptance governs Energy_Gap->Electron_Donation influences Energy_Gap->Electron_Acceptance influences

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

4.2.2. Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for understanding intermolecular interactions.[20][21] It is a useful tool for predicting how a molecule will interact with other molecules, such as a biological receptor.[14]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack and are favorable for interactions with positive charges (e.g., hydrogen bond donors).

  • Positive Regions (Blue): Indicate electron-deficient areas, which are susceptible to nucleophilic attack and are favorable for interactions with negative charges.

  • Neutral Regions (Green): Represent areas with a relatively neutral electrostatic potential.

The MEP of Pyrido[2,3-b]pyrazine-2-carboxylic acid is expected to show strong negative potential around the nitrogen atoms of the pyrazine and pyridine rings, as well as the carbonyl oxygen of the carboxylic acid group. These sites are the most likely to participate in hydrogen bonding interactions. The hydrogen atom of the carboxylic acid will exhibit a positive potential. This analysis is crucial for understanding drug-receptor interactions.[15]

Spectroscopic Properties

DFT calculations can provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[22] The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model.

TD-DFT calculations can be employed to predict the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths can help in the interpretation of experimental spectra and provide insights into the nature of the electronic transitions.[16]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.[22]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of polarizability and reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character.
Note: The table will be populated with data from the DFT calculations.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical investigation of Pyrido[2,3-b]pyrazine-2-carboxylic acid using DFT calculations. The outlined protocols and analyses of the optimized geometry, electronic properties, spectroscopic features, and reactivity descriptors offer a robust framework for researchers in drug discovery and computational chemistry.

The insights gained from these theoretical studies can be instrumental in:

  • Rational Drug Design: Guiding the synthesis of new derivatives with improved pharmacological profiles.

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect its biological activity.

  • Predicting Metabolism: Identifying potential sites of metabolic transformation.

Future work could involve extending these calculations to a series of substituted Pyrido[2,3-b]pyrazine-2-carboxylic acid derivatives to build quantitative structure-activity relationship (QSAR) models. Additionally, molecular docking and molecular dynamics simulations can be employed to study the binding of these compounds to specific biological targets, further elucidating their mechanism of action.

References

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Sources

Unlocking the Therapeutic Potential of Pyrido[2,3-b]pyrazine-2-carboxylic Acid: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on the therapeutic potential of a key derivative, Pyrido[2,3-b]pyrazine-2-carboxylic Acid, and its analogues. We will delve into the established and putative therapeutic targets of this compound class, elucidating the underlying mechanisms of action and providing a framework for future drug discovery and development efforts. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and actionable insights for target identification and validation.

Introduction: The Pyrido[2,3-b]pyrazine Core - A Scaffold of Versatility

The pyrido[2,3-b]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and the presence of multiple hydrogen bond acceptors and donors make it an ideal scaffold for interacting with a variety of biological targets.[1] Derivatives of this core have been investigated for a wide array of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[2][3]

The subject of this guide, Pyrido[2,3-b]pyrazine-2-carboxylic Acid, represents a key intermediate and a pharmacologically significant entity in its own right. The carboxylic acid moiety at the 2-position can act as a crucial interaction point with target proteins, often serving as a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Identified and Putative Therapeutic Targets

The therapeutic potential of the pyrido[2,3-b]pyrazine scaffold is broad, with derivatives showing activity against a range of targets. While direct studies on Pyrido[2,3-b]pyrazine-2-carboxylic Acid itself are limited, the extensive research on its close analogues provides a strong basis for identifying its potential therapeutic applications.

Viral DNA Polymerases: A Focus on Anti-Herpetic Activity

A significant body of research has focused on the development of pyrido[2,3-b]pyrazine derivatives as non-nucleoside inhibitors of viral DNA polymerases, particularly that of Human Cytomegalovirus (HCMV).[4]

  • Mechanism of Action: These compounds act as allosteric inhibitors of the viral DNA polymerase, binding to a site distinct from the active site for nucleoside triphosphates. This binding event induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral replication.

A notable example is a derivative where the carboxylic acid at the 2-position is part of a larger substituent. While a direct carboxylic acid substitution led to a loss of whole-cell antiviral activity, likely due to decreased permeability, it retained inhibitory activity against the isolated HCMV polymerase.[4] This highlights the importance of the pyrido[2,3-b]pyrazine core for polymerase binding and the role of the 2-position in modulating cellular uptake and overall efficacy. Furthermore, potent derivatives have demonstrated broad-spectrum activity against other members of the Herpesviridae family, including Herpes Simplex Virus (HSV-1, HSV-2) and Epstein-Barr Virus (EBV).[4]

Protein Kinases: Modulators of Cellular Signaling

The pyrido[2,3-b]pyrazine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms within the pyrazine ring can serve as hydrogen bond acceptors, interacting with the hinge region of the kinase domain, a critical interaction for many potent and selective inhibitors.[1] While specific inhibition by Pyrido[2,3-b]pyrazine-2-carboxylic Acid has not been detailed, its derivatives have been explored as inhibitors of several important kinases:

  • Epidermal Growth Factor Receptor (EGFR): In the context of non-small cell lung cancer (NSCLC), novel pyrido[2,3-b]pyrazines have shown the ability to overcome erlotinib resistance, suggesting a potential to inhibit mutant forms of EGFR, such as the T790M mutant. The exact signaling networks involved are still under investigation.

  • Phosphoinositide 3-Kinases (PI3Ks): The pyrido[2,3-b]pyrazine core is a known scaffold for developing selective inhibitors of PI3K isozymes, which are key components of a signaling pathway frequently dysregulated in cancer and inflammatory diseases.[3]

  • Other Kinases: The broader class of pyrido[2,3-b]pyrazine derivatives has been investigated for the inhibition of a range of other kinases, including Protein Kinase B (PKB/Akt), Anaplastic Lymphoma Kinase (ALK), p38α MAP kinase, and BRAF.[3]

The potential for Pyrido[2,3-b]pyrazine-2-carboxylic Acid to act as a kinase inhibitor is a compelling area for future investigation, with the carboxylic acid group potentially forming key interactions with the target protein.

Antimicrobial Targets: Combating Infectious Diseases

Derivatives of pyrazine-2-carboxylic acid have a long history in antimicrobial research, with the most famous example being pyrazinamide, a cornerstone drug for tuberculosis treatment.[2] This suggests that Pyrido[2,3-b]pyrazine-2-carboxylic Acid and its derivatives could also possess antimicrobial properties.

  • Mycobacterium tuberculosis: The pyrido[2,3-b]pyrazine core has been explored for the development of new anti-tuberculosis agents.[3] Molecular docking studies of pyrazine-2-carboxylic acid derivatives have suggested potential binding to InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis in M. tuberculosis.[5]

  • General Antibacterial and Antifungal Activity: Novel pyrazine-2-carboxylic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various clinical isolates, including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[2]

Ion Channels: Targeting Pain and Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in the perception of pain and the inflammatory response.

  • TRPV1 Antagonism: Pyrido[2,3-b]pyrazine derivatives have been successfully developed as potent and orally bioavailable TRPV1 antagonists.[6] In preclinical models, these compounds have demonstrated significant efficacy in reducing both acute and chronic inflammatory pain.[6] This suggests a promising therapeutic avenue for Pyrido[2,3-b]pyrazine-2-carboxylic Acid in the management of pain.

Experimental Workflows for Target Identification and Validation

The identification and validation of the therapeutic targets of Pyrido[2,3-b]pyrazine-2-carboxylic Acid require a systematic and multi-faceted approach. The following outlines a general workflow for researchers entering this area.

Target Identification

The initial step involves generating hypotheses about the potential targets of the compound. This can be achieved through a combination of computational and experimental methods.

  • Computational Approaches:

    • Ligand-Based Methods: Comparing the structure of Pyrido[2,3-b]pyrazine-2-carboxylic Acid to known active molecules can provide initial clues about its potential targets.

    • Structure-Based Methods: Docking studies of Pyrido[2,3-b]pyrazine-2-carboxylic Acid against a panel of known drug targets (e.g., kinases, polymerases) can predict potential binding modes and affinities.

  • Experimental Approaches:

    • Phenotypic Screening: Testing the compound in a variety of cell-based assays representing different diseases (e.g., cancer cell proliferation, viral replication, inflammatory cytokine production) can reveal its biological activities and guide target identification.

    • Affinity-Based Methods: Techniques such as affinity chromatography or drug affinity responsive target stability (DARTS) can be used to isolate the protein targets that directly bind to the compound.[7]

Target Validation

Once potential targets have been identified, it is crucial to validate their role in the observed biological effects of the compound. This involves a series of experiments to confirm that the interaction between the compound and the target is responsible for the therapeutic effect.[8]

  • Biochemical Assays:

    • Enzyme Inhibition Assays: For targets that are enzymes (e.g., kinases, polymerases), direct inhibition assays should be performed to determine the compound's potency (IC50) and mechanism of inhibition.

    • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD) of the compound to its target.

  • Cell-Based Assays:

    • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target in a cellular context.

    • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the putative target should abolish or reduce the biological effect of the compound, thereby confirming the target's involvement.[8][9]

  • In Vivo Models:

    • Animal Models of Disease: The efficacy of the compound should be tested in relevant animal models of the disease for which the target is implicated.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to correlate the compound's concentration in the body with its biological effect on the target.

Data Presentation and Visualization

Table 1: Summary of Potential Therapeutic Targets and Relevant Assays
Putative Target Class Specific Examples Key Validation Assays
Viral DNA PolymerasesHCMV DNA Polymerase, HSV DNA PolymeraseEnzyme Inhibition Assay (IC50), Plaque Reduction Assay (EC50), Cytotoxicity Assay (CC50)
Protein KinasesEGFR, PI3K, Akt, ALK, BRAFKinase Inhibition Assay (IC50), Western Blot for downstream signaling, Cell Proliferation Assay
Antimicrobial TargetsM. tuberculosis InhA, Bacterial cell wall synthesis enzymesMinimum Inhibitory Concentration (MIC) Assay, Bacterial/Fungal Growth Curve Analysis
Ion ChannelsTRPV1Calcium Influx Assay, Electrophysiology (Patch-Clamp), In vivo pain models
Diagrams and Workflows

G cluster_Target_Identification Target Identification cluster_Target_Validation Target Validation Computational Prediction Computational Prediction Biochemical Assays Biochemical Assays Computational Prediction->Biochemical Assays Phenotypic Screening Phenotypic Screening Affinity-Based Methods Affinity-Based Methods Phenotypic Screening->Affinity-Based Methods Affinity-Based Methods->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Pyrido[2,3-b]pyrazine-2-COOH Pyrido[2,3-b]pyrazine-2-COOH Pyrido[2,3-b]pyrazine-2-COOH->Receptor Tyrosine Kinase (RTK) Akt Akt PI3K->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival

Caption: A putative signaling pathway for a Pyrido[2,3-b]pyrazine-2-carboxylic acid derivative as a kinase inhibitor.

Conclusion and Future Directions

Pyrido[2,3-b]pyrazine-2-carboxylic Acid and its derivatives represent a promising class of compounds with the potential to address a wide range of therapeutic needs. The versatility of the pyrido[2,3-b]pyrazine scaffold, combined with the strategic placement of a carboxylic acid moiety, provides a strong foundation for the development of novel therapeutics. Future research should focus on a systematic evaluation of Pyrido[2,3-b]pyrazine-2-carboxylic Acid against a broad panel of biological targets to fully elucidate its therapeutic potential. A deeper understanding of the structure-activity relationships within this compound class will be crucial for the design of next-generation drugs with improved potency, selectivity, and safety profiles.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). MDPI. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). PubMed. [Link]

  • How to experimentally validate drug-target interactions? (2012). ResearchGate. [Link]

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  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). PMC. [Link]

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An In-Depth Technical Guide to Pyrido[2,3-b]pyrazine-2-carboxylic Acid and its Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive review of pyrido[2,3-b]pyrazine-2-carboxylic acid and its analogs, offering an in-depth exploration of their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. Particular emphasis is placed on their roles as kinase inhibitors in oncology and as antiviral agents. This guide also includes detailed, field-proven experimental protocols for the synthesis of key intermediates and for essential biological evaluation assays, aiming to equip researchers with the practical knowledge required to advance the development of this promising class of compounds.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine core is a nitrogen-rich heterocyclic system that serves as a versatile scaffold for the design of biologically active molecules. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for specific and high-affinity interactions with a variety of biological targets. This has led to the discovery of pyrido[2,3-b]pyrazine derivatives with a wide range of pharmacological properties, including but not limited to, kinase inhibition, antiviral, antibacterial, and neuroprotective activities.[1][2] The tunability of the core at various positions allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery programs.

Caption: Core structure and properties of Pyrido[2,3-b]pyrazine-2-carboxylic Acid.

Synthetic Strategies: Building the Pyrido[2,3-b]pyrazine Scaffold

The synthesis of the pyrido[2,3-b]pyrazine ring system is a critical aspect of exploring its therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern. A common and effective approach involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

General Synthesis of the Pyrido[2,3-b]pyrazine Core

A foundational method for constructing the pyrido[2,3-b]pyrazine core is the condensation reaction between a substituted 2,3-diaminopyridine and an α-ketoester, such as ethyl pyruvate. This reaction proceeds via the formation of a dihydropyrido[2,3-b]pyrazine intermediate, which is subsequently oxidized to the aromatic product.

General_Synthesis_Workflow start 2,3-Diaminopyridine + α-Ketoester intermediate Cyclocondensation start->intermediate Reaction oxidation Oxidation (e.g., air, DDQ) intermediate->oxidation Intermediate Formation product Pyrido[2,3-b]pyrazine Derivative oxidation->product Final Product

Caption: General workflow for the synthesis of the pyrido[2,3-b]pyrazine core.

Multi-component Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A highly efficient one-pot, multi-component reaction has been developed for the synthesis of complex pyrido[2,3-b]pyrazine derivatives.[1][3] This approach offers advantages in terms of operational simplicity, time-efficiency, and the ability to generate diverse libraries of compounds for screening.

Experimental Protocol: Multi-component Synthesis

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of a 2,3-diaminopyridine derivative, an aldehyde, and a 1,3-dicarbonyl compound in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), to the reaction mixture.

  • Reaction: Stir the mixture at reflux for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Therapeutic Applications and Mechanisms of Action

The versatility of the pyrido[2,3-b]pyrazine scaffold has led to its exploration in a multitude of therapeutic areas. Below, we delve into some of the most significant applications and the underlying mechanisms of action.

Kinase Inhibition in Oncology

A significant body of research has focused on the development of pyrido[2,3-b]pyrazine analogs as potent kinase inhibitors for the treatment of cancer. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Several pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.[6]

PI3K_Akt_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrido[2,3-b]pyrazine analogs.

Structure-Activity Relationship (SAR) for Kinase Inhibitors:

Position of SubstitutionEffect on ActivityRationale
C2 Introduction of small, flexible amine groups can enhance potency.Forms key hydrogen bond interactions with the hinge region of the kinase.
C3 Bulky aromatic or heteroaromatic groups are often well-tolerated.Can occupy the hydrophobic pocket adjacent to the ATP-binding site.
C7 Substitution with solubilizing groups like morpholine can improve pharmacokinetic properties.Enhances aqueous solubility and can modulate cell permeability.
Antiviral Activity

Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of antiviral agents, particularly against human cytomegalovirus (HCMV).[7] These compounds often function as non-nucleoside inhibitors of viral DNA polymerase, a key enzyme in viral replication.

Mechanism of Action:

Unlike nucleoside analogs that act as chain terminators after being incorporated into the growing DNA strand, these non-nucleoside inhibitors bind to an allosteric site on the viral DNA polymerase. This binding induces a conformational change in the enzyme, rendering it inactive and thus halting viral replication.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

  • Cell Seeding: Seed a monolayer of a suitable host cell line (e.g., Vero cells) in 24-well plates and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.

  • Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

  • Treatment: Remove the viral inoculum and add the medium containing the different concentrations of the test compound.

  • Overlay: Add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Staining and Counting: Fix the cells with a solution like 4% formaldehyde and stain with crystal violet. Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined.[8][9][10][11][12]

Biological Evaluation: Key Assays

The evaluation of the biological activity of newly synthesized pyrido[2,3-b]pyrazine analogs is crucial for their development as therapeutic agents. Below are detailed protocols for two fundamental assays.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and a fluorescently labeled peptide substrate in a kinase buffer.

  • Initiation: Start the reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Measure the amount of phosphorylated substrate, often using a fluorescence-based method. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

ADME/Tox Profile: Considerations for Drug Development

While the pyrido[2,3-b]pyrazine scaffold has shown great promise, a thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profile of any lead compound is essential for its successful development.

Key Considerations:

  • Solubility: Poor aqueous solubility can limit oral bioavailability. Modifications to the scaffold, such as the introduction of polar groups, can improve this parameter.

  • Metabolic Stability: The metabolic stability of these compounds should be assessed in vitro using liver microsomes or hepatocytes to predict their in vivo half-life.

  • hERG Inhibition: Some nitrogen-containing heterocyclic compounds have been associated with inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Early screening for hERG liability is crucial.[7]

  • Toxicity: In vitro cytotoxicity assays against a panel of cell lines, including non-cancerous cells, should be performed to assess the therapeutic window of the compounds.

Conclusion and Future Perspectives

The pyrido[2,3-b]pyrazine-2-carboxylic acid core and its analogs represent a highly valuable class of compounds with significant therapeutic potential. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to interact with a wide range of biological targets has led to the identification of potent kinase inhibitors and antiviral agents.

Future research in this area should focus on:

  • Improving Selectivity: Designing analogs with higher selectivity for their intended targets to minimize off-target effects and improve the safety profile.

  • Overcoming Drug Resistance: Developing next-generation compounds that are active against drug-resistant forms of cancers and viruses.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as neurodegenerative and inflammatory disorders.

  • Optimizing ADME/Tox Properties: A continued focus on improving the drug-like properties of these compounds will be critical for their clinical translation.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the pyrido[2,3-b]pyrazine scaffold and contribute to the development of novel and effective medicines.

References

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  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. (2023). Molecules, 28(15), 5707. [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2024). ChemMedChem. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Current Organic Chemistry, 17(14), 1478-1500. [Link]

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Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Pyrido[2,3-b]pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides a suite of detailed application notes and robust protocols for the analytical characterization of Pyrido[2,3-b]pyrazine-2-carboxylic Acid, a heterocyclic compound of significant interest in pharmaceutical research. The methodologies outlined herein are designed to ensure the identity, purity, and stability of this molecule, adhering to the principles of scientific integrity and regulatory compliance. This document moves beyond a simple recitation of steps, offering insights into the causality of experimental choices and providing a framework for self-validating analytical systems. The protocols are grounded in established scientific principles and supported by authoritative references, ensuring that researchers can confidently implement these methods in their laboratories.

Introduction: A Multi-faceted Approach to Characterization

Pyrido[2,3-b]pyrazine-2-carboxylic Acid, a key scaffold in medicinal chemistry, demands a rigorous and multi-faceted analytical approach to ensure its quality and suitability for downstream applications.[1] A single analytical technique is insufficient to provide a complete profile of this molecule. Therefore, a combination of chromatographic and spectroscopic methods is essential for unambiguous characterization. This guide details the application of High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and Thermal Analysis (TGA/DSC) for assessing thermal stability.

The selection and optimization of these methods are driven by the physicochemical properties of Pyrido[2,3-b]pyrazine-2-carboxylic Acid, including its aromatic nature, the presence of a carboxylic acid group, and its potential for hydrogen bonding. The protocols provided are designed to be robust and can be adapted and validated according to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[2][3]

Analytical_Workflow cluster_Separation Separation & Quantification cluster_Structure Structural Elucidation cluster_Physical Physical Properties HPLC HPLC Data_Analysis Data_Analysis HPLC->Data_Analysis LC_MS LC_MS LC_MS->Data_Analysis NMR NMR NMR->Data_Analysis FT_IR FT_IR FT_IR->Data_Analysis Thermal_Analysis Thermal_Analysis Thermal_Analysis->Data_Analysis Sample Sample Sample->HPLC Purity/Assay Sample->LC_MS Identity Sample->NMR Structure Sample->FT_IR Functional Groups Sample->Thermal_Analysis Stability Characterization_Report Characterization_Report Data_Analysis->Characterization_Report Spectroscopic_Techniques cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy Molecule Molecule 1H_NMR 1H_NMR Molecule->1H_NMR Proton Environment 13C_NMR 13C_NMR Molecule->13C_NMR Carbon Skeleton FT_IR_Analysis FT-IR Molecule->FT_IR_Analysis Functional Groups 2D_NMR 2D_NMR 1H_NMR->2D_NMR 13C_NMR->2D_NMR

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Thermal Analysis: Stability Assessment

Thermal analysis techniques are crucial for evaluating the thermal stability and solid-state properties of pharmaceutical compounds. [1][4]

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of Pyrido[2,3-b]pyrazine-2-carboxylic Acid, identify the presence of residual solvents or water, and characterize its decomposition profile.

Protocol: TGA

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).

  • Experimental Conditions:

ParameterCondition
Temperature Range Ambient to 600 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen, 20 mL/min
  • Data Analysis: The TGA thermogram will show the onset of decomposition as a significant weight loss at a specific temperature. Any weight loss at lower temperatures may indicate the presence of volatiles.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or solid-state transformations. [5] Protocol: DSC

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

ParameterCondition
Temperature Range Ambient to a temperature above the melting point
Heating Rate 10 °C/min
Atmosphere Nitrogen, 20 mL/min
  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The peak onset provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Conclusion: A Comprehensive Analytical Toolkit

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of Pyrido[2,3-b]pyrazine-2-carboxylic Acid. The integration of chromatographic, spectroscopic, and thermal analysis techniques ensures a thorough understanding of the molecule's identity, purity, structure, and stability. Adherence to these protocols, coupled with rigorous validation according to ICH guidelines, will enable researchers and drug development professionals to generate high-quality, reliable data, thereby supporting the advancement of new therapeutic agents.

References

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  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Springer. Available at: [Link]

  • Al-Shdefat, R., et al. (2015). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Journal of Chemical and Pharmaceutical Sciences. ResearchGate. Available at: [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

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  • Kireyeva, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. MDPI. Available at: [Link]

  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry. Available at: [Link]

  • Lebiedzińska, A., et al. (2007). Reversed-phase high-performance liquid chromatography method with coulometric electrochemical and ultraviolet detection for the quantification of vitamins B(1) (thiamine), B(6) (pyridoxamine, pyridoxal and pyridoxine) and B(12) in animal and plant foods. Journal of Chromatography A. PubMed. Available at: [Link]

  • Patel, B., et al. (2011). Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. SciSpace. Available at: [Link]

  • Yilmaz, E., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Unknown Author. (2023). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. ResearchGate. Available at: [Link]

  • Adamu, U., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. PubMed. Available at: [Link]

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  • Allan, J. R., et al. (1989). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Thermochimica Acta. Sci-Hub. Available at: [Link]

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Application Notes and Protocols for Antimicrobial Screening of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Pyrido[2,3-b]pyrazines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial properties.[1][2] This document, designed for drug discovery and microbiology researchers, provides a comprehensive, field-proven protocol for the systematic antimicrobial screening of novel pyrido[2,3-b]pyrazine derivatives.

Our approach is grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[3][4][5][6][7] This guide will detail the necessary steps from primary screening to determine initial activity, to secondary assays for quantitative evaluation and preliminary safety assessment.

Guiding Principles of the Screening Protocol

This protocol is designed as a self-validating system, incorporating essential controls and standardized procedures to ensure data integrity. The causality behind each experimental choice is explained to empower researchers to not only follow the steps but also to understand and troubleshoot the process. The workflow is structured to efficiently identify promising lead compounds for further development.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Preliminary Safety & Mechanism Primary_Screening Initial Qualitative Assessment (e.g., Agar Disk Diffusion) MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_MFC_Determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Potent Compounds Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MBC_MFC_Determination->Cytotoxicity_Assay Cidal Compounds MoA_Studies Preliminary Mechanism of Action Studies Cytotoxicity_Assay->MoA_Studies Non-toxic, Potent Compounds

Caption: High-level workflow for antimicrobial screening.

Part 1: Primary Screening - Agar Disk Diffusion Assay

This initial phase is a qualitative method to rapidly screen a large number of pyrido[2,3-b]pyrazine derivatives for antimicrobial activity.[8] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test microorganism, creating a zone of inhibition where growth is prevented.[9]

Materials and Reagents
  • Pyrido[2,3-b]pyrazine derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria[10]

  • Mueller-Hinton Agar with 2% glucose and 0.5 µg/mL methylene blue for yeasts[11]

  • Bacterial and fungal strains (e.g., ATCC reference strains)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, Petri dishes, micropipettes

  • Incubator

Protocol: Agar Disk Diffusion
  • Preparation of Compound-Impregnated Disks:

    • Dissolve each pyrido[2,3-b]pyrazine derivative in DMSO to a stock concentration of 1 mg/mL. Rationale: DMSO is a common solvent for organic compounds; however, its concentration should be kept low to avoid solvent-induced toxicity.

    • Aseptically apply a defined volume (e.g., 10 µL) of each compound solution onto sterile paper disks. This will result in a disk containing 10 µg of the compound.

    • Prepare a negative control disk with 10 µL of DMSO only.

    • Prepare a positive control disk with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube of sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension.

    • Rotate the swab against the inside of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]

  • Application of Disks and Incubation:

    • Aseptically place the prepared disks (compound, negative control, and positive control) onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

    • A zone of inhibition around the compound disk (and not the DMSO control) indicates antimicrobial activity. The larger the zone, the more potent the compound may be against that specific microorganism.

Compound ID Test Microorganism Zone of Inhibition (mm) Interpretation
PYPZ-001S. aureus ATCC 2921318Active
PYPZ-001E. coli ATCC 259220Inactive
PYPZ-002S. aureus ATCC 292130Inactive
PYPZ-002E. coli ATCC 2592215Active
DMSO ControlS. aureus ATCC 292130Valid
CiprofloxacinS. aureus ATCC 2921325Valid

Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

For compounds demonstrating activity in the primary screen, a quantitative analysis is essential to determine the lowest concentration that inhibits microbial growth (MIC) and the lowest concentration that kills the microorganism (MBC/MFC). The broth microdilution method is the gold standard for determining MIC values.[10][13][14][15][16]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from CLSI.[17]

G Start Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) Dilute_in_Broth Prepare highest concentration in broth (e.g., 128 µg/mL) Start->Dilute_in_Broth Serial_Dilution Perform 2-fold serial dilutions in a 96-well plate Dilute_in_Broth->Serial_Dilution Add_Inoculum Add standardized microbial inoculum to each well Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for MIC determination via broth microdilution.

  • Preparation of Reagents:

    • Compound Stock: Prepare a stock solution of the active pyrido[2,3-b]pyrazine derivative in DMSO. The concentration should be high enough to allow for subsequent dilutions.

    • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

    • Bacterial/Fungal Inoculum: Prepare the inoculum as described in the disk diffusion protocol, but dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Assay Setup (in a 96-well microtiter plate):

    • Add 100 µL of broth to wells 2 through 12.

    • Prepare the starting concentration of the compound in well 1 by adding the calculated amount of stock solution and broth to a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no compound), and well 12 will be the negative control (broth only).

    • Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation and MIC Reading:

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12][13]

Protocol: MBC/MFC Determination

The MBC/MFC is determined by subculturing the broths from the MIC assay onto fresh agar plates.[13]

  • Subculturing:

    • From each well in the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate (or other suitable agar).

    • Also, plate an aliquot from the positive control well to ensure the viability of the microorganisms.

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

    • A compound is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[13]

Compound ID Microorganism MIC (µg/mL) MBC (µg/mL) Ratio (MBC/MIC) Interpretation
PYPZ-001S. aureus ATCC 292138162Bactericidal
PYPZ-002E. coli ATCC 2592216>64>4Bacteriostatic

Part 3: Preliminary Safety and Mechanism of Action

Promising candidates should be evaluated for their potential toxicity to mammalian cells. A preliminary understanding of the mechanism of action can also guide further development.

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[18] A reduction in metabolic activity suggests cytotoxicity.

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[2,3-b]pyrazine derivatives in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate for 24-48 hours.

  • MTT Assay and Reading:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Rationale: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. A high IC₅₀ value is desirable.

Preliminary Mechanism of Action (MoA) Studies

While extensive MoA studies are beyond the scope of initial screening, simple assays can provide early insights. The primary mechanisms of antibacterial action include:

  • Inhibition of cell wall synthesis[19][20]

  • Inhibition of protein synthesis[19]

  • Inhibition of nucleic acid synthesis[19]

  • Disruption of cell membrane function[21][22]

  • Inhibition of metabolic pathways[19]

Further specialized assays, such as macromolecular synthesis inhibition assays or membrane potential assays, can be employed for lead compounds to elucidate their specific targets.

Conclusion

This structured protocol provides a robust framework for the antimicrobial screening of novel pyrido[2,3-b]pyrazine derivatives. By progressing from a broad primary screen to more quantitative and safety-focused assays, researchers can efficiently identify and prioritize compounds with therapeutic potential. Adherence to standardized methodologies ensures the generation of high-quality, reproducible data, which is crucial for the advancement of new antimicrobial drug discovery programs.

References

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Minimum inhibitory concentration - Grokipedia. (n.d.). Grokipedia. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (2024). National Center for Biotechnology Information. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. (2017). IMIST. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020). National Center for Biotechnology Information. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Clinical Breakpoint Tables - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (2026). Clinical and Laboratory Standards Institute. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria - FDA. (2025). U.S. Food and Drug Administration. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024). Biology LibreTexts. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.). National Institutes of Health. [Link]

  • (PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. (2017). ResearchGate. [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020). American Society for Microbiology. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (n.d.). MDPI. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016). Emery Pharma. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Mode of Action & Target for Antibacterial Drug - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (2018). National Center for Biotechnology Information. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. (n.d.). IMIST. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025). ResearchGate. [Link]

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  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. (n.d.). MDPI. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrido[2,3-b]pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of Pyrido[2,3-b]pyrazine-2-carboxylic Acid. As a molecule of significant interest in medicinal chemistry, its efficient synthesis is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience to help you navigate the common challenges and optimize your synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of Pyrido[2,3-b]pyrazine-2-carboxylic Acid, typically achieved through the condensation of 2,3-diaminopyridine with a pyruvic acid derivative (e.g., pyruvic acid or ethyl pyruvate), is a generally robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. This section addresses the most common issues encountered during this synthesis, providing insights into their causes and offering practical solutions.

Problem 1: Low Yield of the Desired Product

Question: My reaction is showing a low yield of Pyrido[2,3-b]pyrazine-2-carboxylic Acid. What are the likely causes and how can I improve it?

Answer:

A lower-than-expected yield is a frequent challenge and can often be attributed to the formation of several side products. Understanding the reaction mechanism is key to diagnosing the issue. The primary reaction involves a tandem condensation-cyclization-oxidation sequence. Any disruption in this sequence can lead to the formation of unwanted byproducts.

A. Incomplete Cyclization and Formation of Intermediates:

One of the primary reasons for low yield is the incomplete cyclization of the initial Schiff base intermediate formed between 2,3-diaminopyridine and pyruvic acid. This can lead to the isolation of stable, but undesired, intermediates.

  • Side Product 1: 2-Amino-3-(1-carboxy-1-hydroxyethylamino)pyridine: This intermediate can form and may not efficiently cyclize under the reaction conditions.

  • Side Product 2: 3-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2-one: This partially cyclized and reduced product is another common impurity that can decrease the yield of the fully aromatized desired product.

Causality and Mitigation:

  • Reaction Temperature and Time: Insufficient heat or reaction time can lead to the accumulation of these intermediates. A systematic optimization of the reaction temperature and duration is recommended. For instance, starting with refluxing ethanol and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal conditions.

  • pH of the Reaction Medium: The pH can significantly influence the rate of both the initial condensation and the subsequent cyclization. While the reaction is often carried out under neutral or slightly acidic conditions, the use of a catalytic amount of a mild acid, such as acetic acid, can promote the dehydration and cyclization steps. However, strongly acidic conditions should be avoided as they can lead to the degradation of the starting materials or product.

B. Self-Condensation of Pyruvic Acid:

Pyruvic acid and its esters can undergo self-condensation, particularly under basic conditions or at elevated temperatures, to form a variety of byproducts. These reactions compete with the desired condensation with 2,3-diaminopyridine, thereby reducing the overall yield. One such product is 2-methyl-4-oxopent-2-enedioic acid, which arises from an aldol-type condensation.[1]

Mitigation:

  • Order of Addition: Adding the pyruvic acid derivative slowly to the solution of 2,3-diaminopyridine can help to minimize its self-condensation by keeping its instantaneous concentration low.

  • Stoichiometry: Using a slight excess of 2,3-diaminopyridine can also help to favor the desired reaction over the self-condensation of the pyruvic acid derivative.

C. Oxidative Side Reactions:

The final step in the formation of the pyridopyrazine ring is an oxidation. If the reaction conditions are too harsh or if an external oxidizing agent is used in excess, over-oxidation of the desired product or starting materials can occur, leading to a complex mixture of byproducts and a lower yield of the target molecule.

Mitigation:

  • Controlled Oxidation: In many cases, the oxidation occurs spontaneously in the presence of air. If an external oxidizing agent is necessary, its stoichiometry should be carefully controlled. Mild oxidizing agents are generally preferred.

Experimental Protocol for Yield Optimization:

  • Reactant Purity: Ensure the purity of 2,3-diaminopyridine and the pyruvic acid derivative. Impurities in the starting materials can significantly impact the reaction outcome.

  • Solvent Choice: Ethanol is a commonly used solvent. However, exploring other high-boiling point solvents like n-butanol or toluene might be beneficial, especially if higher temperatures are required for efficient cyclization.

  • Atmosphere: While the reaction often relies on aerial oxidation, conducting the reaction under a controlled atmosphere (e.g., bubbling air or oxygen through the reaction mixture) might improve the rate of the final oxidation step and overall yield. Conversely, if oxidative degradation is a concern, running the reaction under an inert atmosphere (e.g., nitrogen or argon) until the cyclization is complete, followed by controlled oxidation, could be a viable strategy.

  • Work-up Procedure: Ensure that the work-up procedure is optimized to minimize product loss. Pyrido[2,3-b]pyrazine-2-carboxylic Acid is an acidic compound, and its solubility is pH-dependent. Acidification of the reaction mixture after completion will precipitate the product. Careful filtration and washing are crucial.

Problem 2: Presence of an Unexpected Side Product - Decarboxylation

Question: I have an unexpected peak in my analytical data (e.g., LC-MS, NMR) that corresponds to a mass loss of 44 Da from my desired product. What could this be?

Answer:

A mass loss of 44 Da is a strong indication of decarboxylation, leading to the formation of Pyrido[2,3-b]pyrazine .

Causality and Mitigation:

  • Thermal Stress: Pyrido[2,3-b]pyrazine-2-carboxylic Acid can be susceptible to decarboxylation at elevated temperatures. This is particularly relevant during the reaction if carried out at high temperatures for extended periods, or during work-up and purification steps such as distillation or drying at high heat. The thermal stability of related pyrazine carboxylic acids has been studied, and decomposition often involves the loss of the carboxylic acid group.[2]

  • Acidic or Basic Conditions: Strong acidic or basic conditions, especially at high temperatures, can catalyze the decarboxylation process.

Troubleshooting Steps:

  • Reaction Temperature Control: If decarboxylation is suspected, try running the reaction at a lower temperature for a longer period.

  • pH Control During Work-up: Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions during extraction and purification.

  • Purification Method: Avoid purification techniques that require high temperatures, such as distillation. Recrystallization from a suitable solvent or column chromatography at room temperature are preferred methods.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to prevent thermal decarboxylation.

Problem 3: Formation of Regioisomers

Question: When using an unsymmetrical α-dicarbonyl compound instead of pyruvic acid, I am observing the formation of two isomeric products. How can I control the regioselectivity?

Answer:

The reaction of 2,3-diaminopyridine with an unsymmetrical α-dicarbonyl compound can indeed lead to the formation of two regioisomers. The regioselectivity is determined by which carbonyl group of the dicarbonyl compound reacts with the 2-amino group and which reacts with the 3-amino group of the diaminopyridine. The nucleophilicity of the two amino groups in 2,3-diaminopyridine is different, which can be exploited to control the regioselectivity.

Causality and Mitigation:

  • Electronic Effects: The 2-amino group is generally considered to be more nucleophilic than the 3-amino group due to electronic effects from the pyridine ring nitrogen. This difference in nucleophilicity can be influenced by the reaction conditions.

  • Steric Hindrance: The steric bulk of the substituents on the α-dicarbonyl compound can also influence which carbonyl group reacts preferentially with the less sterically hindered amino group of the diaminopyridine.

  • Reaction Conditions: The solvent and the presence of catalysts can significantly impact the regioselectivity of the condensation. It has been shown in related systems that lower reaction temperatures and the use of acidic solvents like trifluoroacetic acid can favor the formation of one regioisomer over the other.[3]

Strategies for Controlling Regioselectivity:

  • Stepwise Condensation: A stepwise approach, where one of the amino groups is protected, reacted with the dicarbonyl compound, and then deprotected to allow for the second cyclization, can provide excellent regiocontrol. However, this adds extra steps to the synthesis.

  • Optimization of Reaction Conditions: A more direct approach is to systematically screen reaction conditions:

    • Solvent: Test a range of solvents with varying polarities and hydrogen bonding capabilities.

    • Temperature: Reactions at lower temperatures often exhibit higher regioselectivity.

    • Catalyst: Evaluate the effect of both acid and base catalysts on the isomer ratio.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Pyrido[2,3-b]pyrazine-2-carboxylic Acid?

The most widely employed and straightforward synthesis involves the condensation reaction between 2,3-diaminopyridine and pyruvic acid or an ester derivative like ethyl pyruvate. The reaction is typically carried out in a suitable solvent, such as ethanol, at reflux temperature. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic pyridopyrazine ring system.

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for the unambiguous characterization of Pyrido[2,3-b]pyrazine-2-carboxylic Acid and for assessing its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine and pyrazine rings, as well as a signal for the carboxylic acid proton, which is typically broad and downfield.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the carboxylic acid, the O-H of the carboxylic acid, and the C=N and C=C bonds of the aromatic rings.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and for quantifying any impurities.

Q3: What are the best practices for purifying Pyrido[2,3-b]pyrazine-2-carboxylic Acid?

The choice of purification method will depend on the nature and quantity of the impurities present.

  • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical and may require some experimentation. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A suitable eluent system will need to be developed, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Acid-Base Extraction: Given that the product is a carboxylic acid, it can be purified by dissolving the crude material in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid.

Q4: Are there any safety precautions I should be aware of during this synthesis?

Standard laboratory safety practices should always be followed.

  • 2,3-Diaminopyridine: This starting material can be irritating to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Pyruvic Acid: Pyruvic acid is a corrosive liquid and should be handled with care.

  • Solvents: The organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

III. Visualizing the Reaction Pathway and Potential Side Reactions

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the main reaction pathway and the formation of common side products.

Synthesis_Pathway DAP 2,3-Diaminopyridine SB Schiff Base Intermediate DAP->SB + Pyruvic Acid (Condensation) PA Pyruvic Acid SelfCond Pyruvic Acid Self-Condensation Products PA->SelfCond Self-Condensation DHP 3-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2-one (Incomplete Cyclization) SB->DHP Incomplete Oxidation/Reduction Product Pyrido[2,3-b]pyrazine-2-carboxylic Acid (Desired Product) SB->Product Cyclization & Oxidation Decarb Pyrido[2,3-b]pyrazine (Decarboxylation Product) Product->Decarb Heat/ Acid/Base

Caption: Main synthetic pathway and common side reactions.

IV. Summary of Common Side Products

Side ProductStructureFormation ConditionsIdentificationMitigation Strategies
3-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2-oneDihydropyridopyrazinoneIncomplete oxidation or reductive conditions.Mass spectrometry (M+2 compared to product), NMR spectroscopy.Ensure adequate aeration/oxidant; avoid strong reducing agents.
Pyrido[2,3-b]pyrazineDecarboxylated ProductHigh temperatures, strong acid/base.Mass spectrometry (M-44 compared to product), NMR spectroscopy.Control reaction temperature; use mild work-up conditions.
Pyruvic Acid Self-Condensation ProductsVariousHigh concentration of pyruvic acid, basic conditions.Complex mixture in crude product, identifiable by GC-MS or LC-MS.Slow addition of pyruvic acid; use slight excess of 2,3-diaminopyridine.

V. References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023 . [Link][4]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health, 2023 . [Link][5]

  • 2-Amino-3-carboxypyrazin-1-ium nitrate monohydrate. ResearchGate, 2011 . [Link][6]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate, 2024 . [Link][7]

  • Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega, 2020 . [Link][1]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 2022 . [Link][8]

  • Process for the production of 2-amino-3-hydroxypyridines. Google Patents, 1977 . [9]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate, 2019 . [Link][3]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022 . [Link][10]

  • 2-Amino-3-Hydroxypyridine. PubChem. [Link][11]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI, 2022 . [Link][12]

  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 1982 . [Link][13]

  • New process for manufacture of pyrazoles or pyrimidones. Google Patents, 2020 . [14]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI, 2022 . [Link][15]

  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses. [Link][16]

  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate, 2016 . [Link][17]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. EUREKA. [Link][18]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull, 2022 . [Link][19]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Rev. Roum. Chim., 2011 . [Link][20]

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Technical Support Center: Optimizing Cell Permeability Assays for Pyrido[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cell permeability assays with the Pyrido[2,3-b]pyrazine series. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise when evaluating the permeability of this unique class of heterocyclic compounds. By understanding the underlying principles of the assays and the specific physicochemical properties of your molecules, you can generate more accurate and reproducible data, accelerating your drug discovery pipeline.

Introduction to Permeability Assays and the Pyrido[2,3-b]pyrazine Challenge

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] Assessing their ability to permeate cell membranes is a critical step in early drug development, as it directly influences oral bioavailability and distribution to target tissues.[4][5] Standard permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2, and Madin-Darby Canine Kidney (MDCK) cell-based assays, are powerful tools for this purpose.[6][7]

However, the unique structural features of pyridopyrazines can present specific challenges in these assays. Their aromatic and heteroatomic nature can lead to issues with aqueous solubility, high non-specific binding, and potential interactions with efflux transporters, all of which can confound permeability measurements.[8][9] This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your permeability experiments for this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: Which permeability assay should I choose for my Pyrido[2,3-b]pyrazine compounds?

A1: The choice of assay depends on the stage of your research and the specific questions you are asking.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial membrane.[10] It is excellent for early-stage screening to rank compounds based on their intrinsic passive permeability and to understand the impact of physicochemical properties like lipophilicity.

  • Caco-2: This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer mimicking the intestinal epithelium.[11] It provides a more comprehensive assessment of permeability by including both passive diffusion and active transport mechanisms, such as efflux and uptake.[12]

  • MDCK: This assay utilizes a canine kidney epithelial cell line.[10] MDCK cells form tight monolayers more quickly than Caco-2 cells and can be transfected to overexpress specific human transporters, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), making them ideal for studying efflux liability.[13][14]

Senior Scientist's Recommendation: Start with PAMPA for initial rank-ordering of your pyridopyrazine analogs. For promising candidates, progress to a Caco-2 assay to get a more physiologically relevant measure of permeability and to identify potential efflux issues. If efflux is suspected, confirm it with a bidirectional MDCK-MDR1 or MDCK-BCRP assay.

Troubleshooting Guide: Pyrido[2,3-b]pyrazine Compounds

This section addresses common problems encountered when assessing the permeability of pyridopyrazine derivatives.

Issue 1: Low Apparent Permeability (Papp) Values

Q2: My Pyrido[2,3-b]pyrazine compound shows very low Papp in the Caco-2 assay, but I expected it to be more permeable based on its LogP. What could be the reason?

A2: Several factors could contribute to unexpectedly low Papp values:

  • Poor Aqueous Solubility: Pyrido[2,3-b]pyrazines, particularly those with extensive aromatic systems, can have low aqueous solubility.[15] If the compound precipitates in the donor compartment, the effective concentration available for permeation is reduced, leading to an underestimation of Papp.[16][17]

  • Efflux Transporter Activity: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) and BCRP, which are expressed on the apical side of Caco-2 cells and actively pump the compound back into the donor compartment.[10][18]

  • Non-Specific Binding: The planar and lipophilic nature of some pyridopyrazines can lead to significant binding to the plastic of the assay plates and inserts, reducing the concentration of the compound in solution.[1]

  • Metabolism by Caco-2 cells: Although Caco-2 cells have limited metabolic capacity, some phase II metabolism can occur, reducing the amount of parent compound detected in the receiver compartment.

Troubleshooting Strategy for Low Papp
Potential Cause Diagnostic Check Proposed Solution
Poor Solubility Visually inspect donor wells for precipitation. Measure compound concentration in the donor well at the end of the experiment to assess recovery.- Lower the initial concentration of the test compound.- Incorporate a low percentage of a co-solvent (e.g., DMSO, ethanol) in the assay buffer. Ensure the final co-solvent concentration is non-toxic to the cells (typically ≤1%).[16]- Use solubility-enhancing excipients like cyclodextrins.[19]
Efflux Perform a bidirectional Caco-2 or MDCK-MDR1/BCRP assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[1]- If efflux is confirmed, this is a key piece of data for your structure-activity relationship (SAR) studies.- Co-incubate with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm the specific transporter involved.
Non-Specific Binding Calculate mass balance at the end of the experiment. Poor recovery (<80%) suggests binding.- Add a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the receiver compartment buffer to reduce binding to the plate.[1]- Use low-binding plates.
Metabolism Analyze samples from both donor and receiver compartments for the presence of metabolites using LC-MS/MS.- If metabolism is significant, this is an important finding for the compound's overall ADME profile. Consider using a cell line with lower metabolic activity if only permeability is of interest.
Issue 2: High Variability in Permeability Data

Q3: I'm seeing a lot of well-to-well variability in my Papp values for the same pyridopyrazine compound. What could be causing this?

A3: High variability can stem from several sources:

  • Inconsistent Cell Monolayer Integrity: The tightness of the cell monolayer is crucial for reliable permeability data. Inconsistent monolayer formation will lead to variable paracellular leakage.

  • Compound Precipitation: If your compound is close to its solubility limit, minor variations in buffer composition or temperature can cause it to precipitate in some wells but not others.

  • Pipetting Errors: Inaccurate pipetting, especially when working with small volumes, can lead to significant concentration differences.

  • Analytical Variability: Issues with the analytical method, such as LC-MS/MS, can introduce variability.

Troubleshooting Strategy for High Variability
Potential Cause Diagnostic Check Proposed Solution
Monolayer Integrity Measure the Transepithelial Electrical Resistance (TEER) of each well before and after the experiment. Perform a Lucifer Yellow permeability assay as a marker for paracellular flux.- Ensure consistent cell seeding density and culture conditions.[11]- Allow Caco-2 cells to differentiate for a full 21 days.- Discard any wells with TEER values or Lucifer Yellow permeability outside of your established acceptance criteria.
Compound Precipitation Visually inspect all wells under a microscope for precipitates.- Prepare a fresh stock solution for each experiment.- Ensure complete dissolution of the compound in the dosing solution before adding it to the wells.
Pipetting Errors Review your pipetting technique and ensure your pipettes are calibrated.- Use automated liquid handlers for improved precision if available.- Prepare a master mix of the dosing solution to add to all replicate wells.
Analytical Variability Check the performance of your analytical method, including linearity, precision, and accuracy.- Include quality control (QC) samples at multiple concentrations in your analytical run.- Ensure proper sample mixing before analysis.
Issue 3: Potential Assay Interference

Q4: My Pyrido[2,3-b]pyrazine compound is fluorescent. Could this interfere with the Lucifer Yellow assay for monolayer integrity?

A4: Yes, this is a critical consideration. Many nitrogen-containing heterocyclic compounds exhibit intrinsic fluorescence.[13]

  • Spectral Overlap: If the excitation and emission spectra of your compound overlap with those of Lucifer Yellow (typically Ex/Em ~428/536 nm), it can lead to a false-positive signal, making it appear as though the monolayer is leakier than it is.

Troubleshooting Strategy for Fluorescent Compounds
  • Characterize the Spectral Properties: Determine the excitation and emission spectra of your pyridopyrazine compound.

  • Assess Interference: Run a control experiment where you add your compound to the apical and basolateral wells of a blank insert (no cells) and measure the fluorescence at the Lucifer Yellow wavelengths. This will quantify the level of interference.

  • Alternative Integrity Markers: If significant interference is observed, consider using a non-fluorescent method to assess monolayer integrity, such as TEER measurements alone, or use a different fluorescent marker with a distinct spectral profile that does not overlap with your compound.

Experimental Workflow & Protocols

Workflow for Assessing Pyrido[2,3-b]pyrazine Permeability

G cluster_0 Initial Screening cluster_1 In-depth Analysis cluster_2 Efflux Confirmation PAMPA PAMPA Assay Rank Rank Compounds by Passive Permeability PAMPA->Rank Caco2 Caco-2 Assay Rank->Caco2 Promising Compounds Efflux Efflux Ratio > 2? Caco2->Efflux Calculate Papp MDCK Bidirectional MDCK-MDR1/BCRP Assay Efflux->MDCK Yes SAR Inform SAR Efflux->SAR No Inhibitor Assay with/without Specific Inhibitors MDCK->Inhibitor Inhibitor->SAR Confirm Efflux Substrate

Caption: A typical workflow for permeability assessment of novel compounds.

Protocol: Bidirectional Caco-2 Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the TEER of each insert. Values should be within the laboratory's historical range (typically >200 Ω·cm²).

    • Perform a Lucifer Yellow permeability assay. The Papp of Lucifer Yellow should be <1.0 x 10-6 cm/s.

  • Compound Preparation: Prepare a stock solution of the Pyrido[2,3-b]pyrazine compound in DMSO. Dilute the stock solution in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to the final desired concentration (final DMSO concentration ≤1%).

  • Permeability Assay (A to B):

    • Add the compound-containing buffer to the apical (A) side of the insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer.

  • Permeability Assay (B to A):

    • Add the compound-containing buffer to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)

Data Interpretation

Papp (A-B) (x 10-6 cm/s) Efflux Ratio Interpretation Next Steps
> 10< 2High permeability, likely good absorption.Proceed to in vivo pharmacokinetic studies.
1 - 10< 2Moderate permeability.Consider formulation strategies to improve absorption.
< 1< 2Low permeability, likely poor absorption.Medicinal chemistry efforts to improve permeability may be needed.
Any value> 2Potential substrate for efflux transporters.Conduct studies with specific efflux transporter-overexpressing cell lines (e.g., MDCK-MDR1) and inhibitors.

Conclusion

Successfully navigating cell permeability assays with Pyrido[2,3-b]pyrazine compounds requires a proactive and informed approach. By anticipating potential challenges such as poor solubility, efflux, and non-specific binding, and by implementing the troubleshooting strategies outlined in this guide, researchers can generate high-quality, reliable data. This, in turn, will enable more confident decision-making in the lead optimization process and ultimately contribute to the development of novel therapeutics.

References

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  • How to perform the MDCK Permeability experiment in drug discovery. (2023, February 13). YouTube. Retrieved January 26, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrido[2,3-b]pyrazine-2-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrido[2,3-b]pyrazine-2-carboxylic acid amides. Drawing upon experimental data, this document offers insights for researchers, scientists, and drug development professionals engaged in the exploration of this versatile scaffold. We will delve into the nuanced effects of structural modifications on the biological activity of these compounds, with a particular focus on their anticancer and antimycobacterial potential.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Heterocycle

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The pyrido[2,3-d]pyrimidine scaffold, a close structural relative, has also shown significant potential in developing inhibitors for various kinases and other therapeutic targets.[3][4] This guide will specifically focus on the SAR of amides derived from the 2-carboxylic acid functionality of the pyrido[2,3-b]pyrazine ring system.

Core Structure and Numbering

To facilitate a clear understanding of the SAR, the fundamental structure and numbering of the pyrido[2,3-b]pyrazine-2-carboxylic acid amide scaffold are presented below. Modifications at various positions on the bicyclic core and on the amide substituent (R) will be discussed in the subsequent sections.

Caption: Core structure of Pyrido[2,3-b]pyrazine-2-carboxylic Acid Amide.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrido[2,3-b]pyrazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] The following sections dissect the SAR of these compounds in the context of their anticancer activity.

Substitutions on the Pyrido[2,3-b]pyrazine Core

The substitution pattern on the pyrido[2,3-b]pyrazine nucleus plays a pivotal role in determining the anticancer potency and selectivity of these compounds.

  • Position 7: The introduction of heteroaromatic moieties at the 7-position has been explored. For instance, certain novel pyrido[2,3-b]pyrazines have demonstrated activity against both erlotinib-sensitive and erlotinib-resistant non-small-cell lung carcinoma (NSCLC) cell lines.[5] One notable compound, 7n , exhibited IC50 values of 0.09 µM and 0.15 µM against PC9 (erlotinib-sensitive) and PC9-ER (erlotinib-resistant) cells, respectively, highlighting the potential of substitution at this position to overcome drug resistance.[5]

  • Position 2: An unsubstituted 2-position on the pyridopyrazine core has been suggested to be important for activity in certain series of compounds targeting erlotinib resistance.[5] This indicates that bulky substituents directly attached to the carbon bearing the carboxamide group might be detrimental to activity.

The following diagram illustrates a simplified representation of a kinase inhibition pathway targeted by some pyrido[2,3-b]pyrazine derivatives.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Simplified kinase signaling pathway inhibited by Pyrido[2,3-b]pyrazine derivatives.

Modifications of the Amide Moiety

While specific SAR data on the amide portion of pyrido[2,3-b]pyrazine-2-carboxylic acid amides is limited in the direct search results, we can infer trends from the broader class of pyrazine carboxamides. The nature of the 'R' group in the -C(O)NHR moiety significantly influences activity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative pyrido[2,3-b]pyrazine derivatives.

CompoundModificationsCell LineIC50 (µM)Reference
7n Heteroaromatic moiety at position 7PC9 (NSCLC)0.09[5]
PC9-ER (NSCLC)0.15[5]

Antimycobacterial Activity: A Continued Quest for Novel Agents

Pyrazinamide, a pyrazine carboxamide, is a first-line drug for the treatment of tuberculosis. This has spurred extensive research into related heterocyclic scaffolds, including pyrido[2,3-b]pyrazines, for novel antimycobacterial agents.

Substitutions on the Pyrazine and Amide Moieties

For the related class of 3-chloropyrazine-2-carboxamide derivatives, the following SAR observations have been made:

  • Benzylamino Substituents: A series of 3-benzylaminopyrazine-2-carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[6]

  • Substituents on the Benzyl Ring: The substitution pattern on the benzyl ring of the 3-benzylamino group was found to be critical for activity. Compound 8 , with a 4-methylbenzylamino group, exhibited the best minimum inhibitory concentration (MIC) of 6 µM.[6] This activity was equivalent to the standard drug pyrazinamide.[6]

  • Cytotoxicity: Importantly, the most active compounds showed low cytotoxicity in the HepG2 cell line, indicating a favorable therapeutic window.[6]

Comparative Antimycobacterial Activity Data

The table below presents the antimycobacterial activity of selected 3-benzylaminopyrazine-2-carboxamides.

CompoundR Group (on Benzyl Ring)M. tuberculosis H37Rv MIC (µM)Reference
8 4-Methyl6[6]
Pyrazinamide (Standard)6-42 (range for active compounds)[6]

Experimental Protocols: A Foundation for Reproducible Science

The following are representative experimental protocols for assessing the biological activity of pyrido[2,3-b]pyrazine-2-carboxylic acid amides.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., PC9, MCF-7, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., pyrido[2,3-b]pyrazine derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF assays are a common method for quantifying kinase activity and inhibition in a high-throughput format.[1]

Principle: This assay measures the phosphorylation of a substrate by a kinase. It utilizes two antibodies, one labeled with a donor fluorophore (e.g., europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET).

Experimental Workflow Diagram:

HTRF_Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection Kinase Kinase Solution Incubation Incubate at Room Temperature Kinase->Incubation Substrate_ATP Substrate/ATP Mixture Substrate_ATP->Incubation Test_Compound Test Compound (Pyrido[2,3-b]pyrazine derivative) Test_Compound->Incubation Detection_Reagents Add Detection Reagents (Eu-Ab and d2-Ab) Incubation->Detection_Reagents FRET_Measurement Measure HTRF Signal Detection_Reagents->FRET_Measurement

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase inhibition assay.

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine-2-carboxylic acid amide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data, primarily from related pyrazine carboxamides and substituted pyrido[2,3-b]pyrazines, underscores the importance of systematic structural modifications to optimize potency and selectivity.

Future research should focus on a more direct and comprehensive exploration of the SAR of the amide functionality at the 2-position of the pyrido[2,3-b]pyrazine core. The synthesis and evaluation of a focused library of N-substituted amides would provide invaluable data for constructing a more detailed and predictive SAR model. Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for advancing the most promising candidates into preclinical and clinical development.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

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  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. [Link]

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A Senior Application Scientist's Guide to Validating the Cellular Target of Pyrido[2,3-b]pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing unambiguous target engagement within a cellular context is a cornerstone of preclinical research. This guide provides an in-depth comparison of modern methodologies for validating the intracellular target of Pyrido[2,3-b]pyrazine-2-carboxylic acid, a compound identified as a potential inhibitor of human cytomegalovirus (HCMV) DNA polymerase.[1] We will move beyond theoretical discussions to provide actionable, field-proven insights and detailed protocols, empowering you to design robust, self-validating target engagement studies.

The central challenge in early-stage drug discovery is to unequivocally demonstrate that a molecule's observed cellular phenotype is a direct consequence of its interaction with the intended target. For Pyrido[2,3-b]pyrazine-2-carboxylic acid, this means confirming its binding to HCMV DNA polymerase in a physiologically relevant environment and distinguishing this from off-target effects, such as potential interactions with the hERG potassium ion channel, a known liability for this class of compounds.[1]

This guide will compare three powerful, contemporary approaches to target validation:

  • Cellular Thermal Shift Assay (CETSA): A label-free biophysical method that measures target engagement by assessing the thermal stabilization of the protein upon ligand binding.[2][3][4][5][6]

  • Affinity-Based Chemical Proteomics: A technique that utilizes affinity purification to isolate the protein targets of a small molecule from the entire proteome.

  • Activity-Based Protein Profiling (ABPP): A functional chemoproteomic approach that employs chemical probes to directly measure the activity state of an enzyme family.[7][8][9][10]

We will dissect the causality behind the experimental choices for each method, provide detailed, step-by-step protocols, and present data in a clear, comparative format.

Comparative Overview of Target Validation Methodologies

Methodology Principle Advantages Disadvantages Key Application for Pyrido[2,3-b]pyrazine-2-carboxylic Acid
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[4][11]Label-free, applicable in intact cells and tissues, provides direct evidence of target engagement.[5][12]Requires a specific antibody for detection, may not be suitable for all targets (e.g., membrane proteins).Direct confirmation of HCMV DNA polymerase binding in infected cells.
Affinity-Based Chemical Proteomics Immobilized small molecule captures its binding partners from cell lysate.[13]Unbiased, proteome-wide target identification, can discover novel on- and off-targets.Requires chemical modification of the compound, potential for false positives due to non-specific binding.Identification of HCMV DNA polymerase and potential off-targets like hERG.
Activity-Based Protein Profiling (ABPP) Covalent chemical probes report on the functional state of enzymes.[8][10]Measures functional engagement (inhibition), can be performed in living cells.[7]Requires a suitable reactive probe for the enzyme class, may not be available for all targets.Assessing the functional inhibition of HCMV DNA polymerase activity in a cellular context.

Experimental Deep Dive: Protocols and Insights

Cellular Thermal Shift Assay (CETSA) for HCMV DNA Polymerase Engagement

Expertise & Experience: CETSA is a powerful first-line technique to confirm direct physical interaction between your compound and its putative target in a native cellular environment.[3][6] The underlying principle is that the binding of Pyrido[2,3-b]pyrazine-2-carboxylic acid will confer thermal stability to the HCMV DNA polymerase, preventing its denaturation and aggregation upon heating.[11] This method is particularly valuable as it is label-free, avoiding any potential artifacts introduced by modifying the small molecule.[5]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection A HCMV-infected cells B Treat with Pyrido[2,3-b]pyrazine- 2-carboxylic Acid or DMSO A->B C Aliquot cells and heat at different temperatures D Cell Lysis C->D E Centrifugation to separate soluble and aggregated proteins D->E F Collect supernatant E->F G Western Blot for HCMV DNA Polymerase F->G

Caption: CETSA workflow for target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate human foreskin fibroblasts (HFFs) and infect with HCMV at a multiplicity of infection (MOI) of 1.

    • At 48 hours post-infection, treat the cells with varying concentrations of Pyrido[2,3-b]pyrazine-2-carboxylic acid or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[2]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the levels of soluble HCMV DNA polymerase by Western blotting using a specific antibody.

Trustworthiness (Self-Validation): The inclusion of a dose-response and a temperature gradient provides internal validation. A positive result is a dose-dependent increase in the amount of soluble HCMV DNA polymerase at higher temperatures in the compound-treated samples compared to the DMSO control.

Affinity-Based Chemical Proteomics for On- and Off-Target Identification

Expertise & Experience: This unbiased approach is crucial for understanding the full target landscape of your compound.[14] By immobilizing an analog of Pyrido[2,3-b]pyrazine-2-carboxylic acid, we can "fish" for its binding partners in the cellular proteome. This is critical not only for confirming the intended target but also for proactively identifying potential off-targets that could lead to toxicity, such as the hERG channel.[1]

Experimental Workflow:

Affinity_Proteomics_Workflow cluster_probe Probe Synthesis & Immobilization cluster_incubation Incubation & Competition cluster_wash_elute Wash & Elute cluster_analysis MS Analysis A Synthesize an analog with a linker B Immobilize analog onto beads A->B C Incubate beads with cell lysate +/- free compound D Wash away non-specific binders C->D E Elute bound proteins D->E F Tryptic Digest E->F G LC-MS/MS analysis F->G

Caption: Affinity-based chemical proteomics workflow.

Detailed Protocol:

  • Probe Synthesis and Immobilization:

    • Synthesize an analog of Pyrido[2,3-b]pyrazine-2-carboxylic acid with a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or alkyne).

    • Covalently attach the analog to activated beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation:

    • Prepare lysates from both uninfected and HCMV-infected HFFs.

  • Affinity Pulldown:

    • Incubate the immobilized probe with the cell lysates.

    • In a parallel experiment, pre-incubate the lysate with an excess of free Pyrido[2,3-b]pyrazine-2-carboxylic acid before adding the beads. This serves as a competition control to identify specific binders.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Trustworthiness (Self-Validation): A true target will be identified in the pulldown from the infected cell lysate and will be significantly reduced or absent in the competition control and the uninfected lysate. This multi-layered control system is essential for minimizing false positives.

Activity-Based Protein Profiling (ABPP) for Functional Target Engagement

Expertise & Experience: ABPP provides a functional readout of target engagement, complementing the biophysical data from CETSA and affinity proteomics.[7][8] Instead of just asking if the compound binds, ABPP asks if it inhibits the enzyme's activity. This requires a specific activity-based probe (ABP) that covalently labels the active site of the target enzyme class.

Experimental Workflow:

ABPP_Workflow A Treat HCMV-infected cells with Pyrido[2,3-b]pyrazine-2-carboxylic Acid B Lyse cells A->B C Incubate lysate with a DNA polymerase-specific ABP B->C D Click chemistry to attach a reporter tag (e.g., biotin) C->D E Enrich biotinylated proteins with streptavidin beads D->E F Analyze by Western Blot or Mass Spectrometry E->F

Caption: Activity-Based Protein Profiling workflow.

Detailed Protocol:

  • Cell Treatment:

    • Treat HCMV-infected HFFs with Pyrido[2,3-b]pyrazine-2-carboxylic acid or DMSO for 1 hour.

  • Cell Lysis and Probe Labeling:

    • Lyse the cells in a non-denaturing buffer.

    • Incubate the lysate with a custom-synthesized or commercially available ABP designed to react with the active site of DNA polymerases.

  • Reporter Tag Conjugation:

    • If the ABP contains a clickable handle (e.g., an alkyne), perform a click chemistry reaction to attach a reporter tag, such as biotin.

  • Enrichment and Detection:

    • Enrich the labeled proteins using streptavidin beads.

    • Analyze the enriched proteins by Western blotting for HCMV DNA polymerase or by mass spectrometry for a broader profile.

Trustworthiness (Self-Validation): A successful experiment will show a dose-dependent decrease in the labeling of HCMV DNA polymerase by the ABP in the compound-treated samples. This indicates that the compound is occupying the active site and preventing the probe from binding, providing strong evidence of functional target engagement.

Conclusion

Validating the cellular target of a small molecule like Pyrido[2,3-b]pyrazine-2-carboxylic acid requires a multi-pronged, evidence-based approach. No single technique is infallible; therefore, the convergence of data from orthogonal methods provides the highest degree of confidence. By integrating the direct binding evidence from CETSA, the unbiased target landscape from affinity proteomics, and the functional readout from ABPP, researchers can build a compelling and robust case for on-target activity. This rigorous, self-validating framework is essential for making informed decisions in the progression of a drug discovery program.

References

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health.
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  • Orcutt, K. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved January 25, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. Retrieved January 25, 2026, from [Link]

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  • Porta, J., et al. (2023). Activity-based protein profiling: A graphical review. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved January 25, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 25, 2026, from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). ACS Publications. Retrieved January 25, 2026, from [Link]

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  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved January 25, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Activity-based Protein Profiling. (n.d.). Plant Chemetics Laboratory. Retrieved January 25, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 25, 2026, from [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). MDPI. Retrieved January 25, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells. (2019). bioRxiv. Retrieved January 25, 2026, from [Link]

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In Vivo Efficacy of Pyrido[2,3-b]pyrazine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrido[2,3-b]pyrazine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic candidates. Its unique electronic and structural properties have been leveraged to develop potent and selective modulators of various biological targets. This guide provides a comparative analysis of the in-vivo efficacy of representative Pyrido[2,3-b]pyrazine derivatives across distinct therapeutic areas, offering researchers and drug development professionals critical insights into their potential. While direct head-to-head in vivo comparative studies of Pyrido[2,3-b]pyrazine-2-carboxylic Acid derivatives are not extensively available in the public domain, this guide synthesizes data from discrete studies to build a comparative narrative, highlighting the adaptability of this chemical core.

Therapeutic Landscape of Pyrido[2,3-b]pyrazine Derivatives

The inherent bioactivity of the pyrazine ring, a key component of the antitubercular drug pyrazinamide, has spurred the exploration of fused heterocyclic systems like pyrido[2,3-b]pyrazines.[1][2] These efforts have yielded compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties. This guide will focus on preclinical in vivo data for derivatives demonstrating efficacy in inflammatory pain, viral infections, and chronic inflammation.

Comparative In Vivo Efficacy Analysis

This section delves into the in vivo performance of specific Pyrido[2,3-b]pyrazine and structurally related derivatives, presenting the data in a comparative format.

Pyrido[2,3-b]pyrazines in Inflammatory Pain: Targeting TRPV1

A significant breakthrough in the application of the Pyrido[2,3-b]pyrazine scaffold has been in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the treatment of pain.[3] The TRPV1 ion channel is a key integrator of noxious stimuli, and its blockade represents a promising therapeutic strategy for pain management.[3]

Compound Spotlight: A Pyrido[2,3-b]pyrazine TRPV1 Antagonist

One notable derivative, a Pyrido[2,3-b]pyrazine compound (referred to as compound 26 in the source literature), has demonstrated significant in vivo efficacy in preclinical pain models. This compound was developed as an orally bioavailable TRPV1 antagonist with moderate brain penetration.

Table 1: In Vivo Efficacy of a Pyrido[2,3-b]pyrazine TRPV1 Antagonist vs. Standard of Care

Parameter Pyrido[2,3-b]pyrazine Derivative (Compound 26) Standard of Care (e.g., NSAIDs - Diclofenac)
Target TRPV1 AntagonistCyclooxygenase (COX-1/COX-2) Inhibitor
Animal Model Carrageenan-Induced Thermal Hyperalgesia (Rat)Carrageenan-Induced Paw Edema (Rat)
Administration OralOral / Intraperitoneal
Efficacy Endpoint Attenuation of thermal hyperalgesiaReduction of paw edema and hyperalgesia
Reported Outcome Significantly attenuated thermal hyperalgesia.Dose-dependent reduction in edema and pain.
Animal Model Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain (Rat)Complete Freund's Adjuvant (CFA)-Induced Arthritis (Rat)
Administration OralOral
Efficacy Endpoint Reduction of chronic inflammatory painReduction of paw swelling and arthritis score
Reported Outcome Dose-dependently reduced chronic inflammatory pain.Significant reduction in arthritic symptoms.

Causality Behind Experimental Choices: The selection of the carrageenan and CFA models is standard in preclinical pain research. The carrageenan model induces an acute inflammatory response, ideal for assessing rapid-acting analgesics. The CFA model, conversely, establishes a more chronic inflammatory state, which is more representative of persistent clinical pain conditions. Oral administration was chosen to demonstrate the potential for a convenient clinical dosing route.

Mechanism of Action: TRPV1 Antagonism in Pain Signaling

TRPV1 is a non-selective cation channel activated by various noxious stimuli, including heat, acid, and capsaicin.[3] In inflammatory conditions, pro-inflammatory mediators sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia. Pyrido[2,3-b]pyrazine-based antagonists competitively or non-competitively bind to the TRPV1 receptor, preventing its activation and the subsequent downstream signaling cascade that leads to the perception of pain.[3]

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_inflammation Inflammatory Mediators Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Acid Acid Acid->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Bradykinin Bradykinin Bradykinin->TRPV1 sensitizes Prostaglandins Prostaglandins Prostaglandins->TRPV1 sensitizes Ca_Influx Ca2+ Influx TRPV1->Ca_Influx activates Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Antagonist Pyrido[2,3-b]pyrazine->TRPV1 Inhibits Neuron_Depol Neuronal Depolarization Ca_Influx->Neuron_Depol Pain_Signal Pain Signal Transmission Neuron_Depol->Pain_Signal Hyperalgesia Hyperalgesia Pain_Signal->Hyperalgesia

Caption: TRPV1 signaling pathway and inhibition by Pyrido[2,3-b]pyrazine antagonists.

Pyrido[2,3-b]pyrazines in Antiviral Therapy: Targeting HCMV Polymerase

The Pyrido[2,3-b]pyrazine scaffold has also been successfully employed in the development of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[4] HCMV infections are a significant cause of morbidity and mortality in immunocompromised individuals, and the emergence of resistance to current therapies necessitates the development of novel antiviral agents.[5]

Compound Spotlight: Pyrido[2,3-b]pyrazine Antiherpetic Agents

A series of Pyrido[2,3-b]pyrazine derivatives, exemplified by compounds 23, 27, and 28 in the source literature, have demonstrated potent in vitro activity against HCMV and other herpesviruses.[4] While specific in vivo data for these compounds is not yet published, their promising preclinical profile warrants a discussion of the in vivo models and comparative benchmarks they would face.

Table 2: In Vivo Efficacy Benchmarks for HCMV Polymerase Inhibitors

Parameter Pyrido[2,3-b]pyrazine Derivatives (Projected) Standard of Care (Ganciclovir)
Target HCMV DNA Polymerase (non-nucleoside inhibition)HCMV DNA Polymerase (nucleoside analog)
Animal Model Mouse Xenograft Model of HCMV InfectionMouse Xenograft Model of HCMV Infection
Administration Oral (projected based on properties)Intravenous / Oral (as valganciclovir)
Efficacy Endpoint Reduction in viral load (e.g., in blood, organs)Reduction in viral load, prevention of disease
Expected Outcome Dose-dependent reduction in viral replication.Significant reduction in viral titers.[5]
Key Advantage Potential for activity against ganciclovir-resistant strains.[4]Established clinical efficacy.

Causality Behind Experimental Choices: The mouse xenograft model is a standard for evaluating the in vivo efficacy of anti-HCMV compounds, as mice are not naturally permissive to HCMV infection. This model involves implanting human tissue or cells into immunocompromised mice, which are then infected with HCMV. This allows for the study of viral replication and the effects of antiviral drugs in a human-relevant context.

Mechanism of Action: Inhibition of HCMV DNA Polymerase

HCMV replication is dependent on its DNA polymerase, a complex of the UL54 catalytic subunit and the UL44 processivity factor.[6] Ganciclovir, a nucleoside analog, is phosphorylated by viral and cellular kinases and incorporated into the growing viral DNA chain, leading to chain termination. Non-nucleoside inhibitors, such as the Pyrido[2,3-b]pyrazine derivatives, bind to a different site on the polymerase, allosterically inhibiting its function.[4] This distinct mechanism of action is crucial for overcoming resistance mutations that affect nucleoside analog binding or activation.[5]

HCMV_Polymerase_Inhibition Viral_DNA_Template Viral DNA Template HCMV_Polymerase HCMV DNA Polymerase (UL54/UL44) Viral_DNA_Template->HCMV_Polymerase dNTPs dNTPs dNTPs->HCMV_Polymerase DNA_Synthesis Viral DNA Synthesis HCMV_Polymerase->DNA_Synthesis Progeny_Virions Progeny Virions DNA_Synthesis->Progeny_Virions Ganciclovir Ganciclovir Ganciclovir->DNA_Synthesis Chain Termination Pyrido_Pyrazine Pyrido[2,3-b]pyrazine (Non-nucleoside) Pyrido_Pyrazine->HCMV_Polymerase Allosteric Inhibition

Caption: Mechanisms of HCMV DNA polymerase inhibition.

Experimental Protocols

In Vivo Model: Carrageenan-Induced Thermal Hyperalgesia in Rats

This protocol is a standard method for evaluating the efficacy of analgesics in a model of acute inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (180-220 g) are acclimatized to the testing environment for at least 3 days.

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is determined for each rat. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Induction of Inflammation: A 1% solution of lambda-carrageenan in sterile saline is injected into the plantar surface of one hind paw.

  • Drug Administration: The Pyrido[2,3-b]pyrazine derivative or vehicle is administered orally at a predetermined time before or after the carrageenan injection.

  • Efficacy Assessment: Paw withdrawal latencies are measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage reversal of hyperalgesia is calculated for each animal at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the drug-treated groups with the vehicle control group.

Carrageenan_Workflow Acclimatization Acclimatization Baseline_Test Baseline_Test Acclimatization->Baseline_Test Day -3 to -1 Carrageenan_Injection Carrageenan_Injection Baseline_Test->Carrageenan_Injection Day 0 Drug_Admin Drug_Admin Carrageenan_Injection->Drug_Admin Pre- or Post- Thermal_Testing Thermal_Testing Drug_Admin->Thermal_Testing Hourly Data_Analysis Data_Analysis Thermal_Testing->Data_Analysis Post-Experiment

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.